REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:14][C:13]2[CH2:12][CH2:11][N:10]([C:15](OCC)=O)[CH2:9][C:8]=2[CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:15][N:10]1[CH2:11][CH2:12][C:13]2[S:14][C:6]([CH2:4][OH:3])=[CH:7][C:8]=2[CH2:9]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=2CN(CCC2S1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
Then it was stirred at 23° C. for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 23° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 10 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried directly over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(CC1)SC(=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 160 mmol | |
AMOUNT: MASS | 29.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |